3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid involves multiple steps, starting with the preparation of the pyrazole ring. The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the propanoic acid group through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, chlorine, and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Both bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid
- 3-[3-(3-bromophenyl)-4-[(1Z)-3-(3-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid
Uniqueness
What sets 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid apart from similar compounds is its specific arrangement of bromine and chlorine atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-17-3-1-2-15(12-17)21-16(13-25(24-21)11-10-20(27)28)6-9-19(26)14-4-7-18(23)8-5-14/h1-9,12-13H,10-11H2,(H,27,28)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTRNXVWUCEWPD-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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